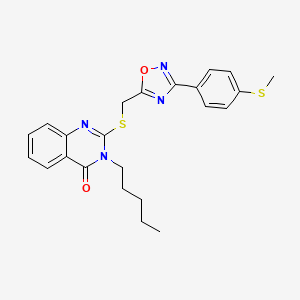
tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H26N2O4 . It is used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate” consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 334.41 .Physical And Chemical Properties Analysis
“tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis as Key Intermediate in Drug Development : This compound is a crucial intermediate in the synthesis of several pharmacologically significant compounds. For instance, it is used in the synthesis of Vandetanib, an anticancer drug, through a multi-step process involving acylation, sulfonation, and substitution with a total yield of 20.2% (Wang et al., 2015).
- Intermediate in Biologically Active Compounds : It serves as an important intermediate for various biologically active compounds, such as Crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate has been achieved with a total yield of 49.9% (Kong et al., 2016).
Applications in Drug Synthesis
- Synthesis of Quinazolone Derivatives : This compound is utilized as a starting material for synthesizing quinazolone derivatives, which are important in pharmaceutical research (Xiao-kai, 2013).
- Intermediate for Anticancer Drugs : It is an essential intermediate for small molecule anticancer drugs. A high-yield synthesis method has been developed, which is significant for ongoing cancer drug research (Zhang et al., 2018).
Structural and Spectroscopic Studies
- Characterization and Biological Evaluation : Studies include spectroscopic characterization, X-ray diffraction studies, and biological evaluation, revealing moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
- Molecular Structure Analysis : X-ray studies and molecular structure analysis have been conducted, providing insights into its chemical properties and potential applications (Didierjean et al., 2004).
Chemical Synthesis Optimization
- Optimization of Synthesis Process : The synthesis process for related compounds, which are crucial intermediates for drugs like Vandetanib, has been optimized to improve yield and reduce production costs (Wei et al., 2010).
Propiedades
IUPAC Name |
tert-butyl 4-[(2-methoxybenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-13(10-12-20)19-16(21)14-7-5-6-8-15(14)23-4/h5-8,13H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVARRBJTUANS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)



![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)


![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)


![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)
![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)